molecular formula C20H31NO7 B1671080 Echimidine CAS No. 520-68-3

Echimidine

Cat. No.: B1671080
CAS No.: 520-68-3
M. Wt: 397.5 g/mol
InChI Key: HRSGCYGUWHGOPY-ZOSTXFCJSA-N
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Description

Echimidine is a pyrrolizidine alkaloid primarily found in the plant Echium plantagineum L., which is domesticated in various countries. This compound is known for its toxicity, particularly its hepatotoxic effects, which have led to regulatory scrutiny, especially concerning honey contamination .

Mechanism of Action

Target of Action

Echimidine primarily targets hepatocytes, the main cell type in the liver . It has been shown to have a hepatotoxic effect, causing concentration-dependent inhibition of hepatocyte viability .

Mode of Action

It is suggested that this compound might act as an agonist of the nuclear receptor pxr . This could imply that a PXR-dedicated mode of action may contribute to the hepatotoxicity of pyrrolizidine alkaloids that is dependent on their structure .

Biochemical Pathways

They can affect cell permeability, bind to adhesins, and inhibit DNA or RNA replication and transcription

Pharmacokinetics

It is known that pyrrolizidine alkaloids, in general, can be absorbed and distributed in the body, metabolized in the liver, and excreted . The specific ADME properties of this compound and their impact on its bioavailability require further investigation.

Result of Action

The primary result of this compound’s action is hepatotoxicity, characterized by the inhibition of hepatocyte viability . In a study using rat hepatocyte primary culture cells, this compound caused concentration-dependent inhibition of hepatocyte viability . This suggests that this compound can cause liver damage, potentially leading to liver disease.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the concentration of this compound in the environment can affect its toxicity. Higher concentrations of this compound can lead to greater hepatotoxicity . Furthermore, this compound is found in various plants, including Echium plantagineum L., which are often present in honey. Therefore, the consumption of contaminated honey can lead to exposure to this compound .

Biochemical Analysis

Biochemical Properties

Echimidine interacts with various enzymes, proteins, and other biomolecules. It is a part of the pyrrolizidine alkaloids group, which are known for their complex and diverse structures . The biochemical reactions involving this compound are classified into three groups: dehydrogenation, oxygenation, and shortening of necic acid . Dehydrogenation of the necine base is considered as bioactivation, while the other routes are considered as detoxification steps .

Cellular Effects

This compound has been shown to have hepatotoxic effects on rat hepatocytes . It influences cell function by causing damage to the liver cells, which can lead to liver disease

Molecular Mechanism

The molecular mechanism of this compound’s effects involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are complex. It is known that this compound has a certain degree of stability, but it can also undergo degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound have been shown to cause liver damage in rats . The exact threshold effects and the potential toxic or adverse effects at high doses are still being studied.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is believed to interact with various transporters or binding proteins

Subcellular Localization

It is believed that this compound may be directed to specific compartments or organelles within the cell, possibly through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of echimidine involves the extraction from plant material, typically using hydromethanolic extraction methods. The process includes grinding the plant material, followed by solid-phase extraction (SPE) and liquid chromatography-mass spectrometry (LC-MS) for purification .

Industrial Production Methods: Industrial production of this compound is not common due to its toxicity. the extraction process from plant sources involves similar methods used in laboratory settings, scaled up to handle larger quantities of plant material .

Chemical Reactions Analysis

Types of Reactions: Echimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its analysis and potential detoxification .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include echihumiline and hydroxymyoscorpine, which are isomers of this compound .

Comparison with Similar Compounds

  • Lycopsamine
  • Indicine
  • Intermedine
  • Echihumiline
  • Hydroxymyoscorpine

Comparison: Echimidine is unique due to its specific structure and the presence of its isomers, echihumiline and hydroxymyoscorpine. These isomers share similar toxicological properties but differ in their chemical structure and reactivity .

This compound’s distinctiveness lies in its prevalence in Echium plantagineum and its significant regulatory attention due to its toxicity, particularly in food products like honey .

Properties

IUPAC Name

[(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO7/c1-6-12(2)17(23)28-15-8-10-21-9-7-14(16(15)21)11-27-18(24)20(26,13(3)22)19(4,5)25/h6-7,13,15-16,22,25-26H,8-11H2,1-5H3/b12-6-/t13-,15+,16+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSGCYGUWHGOPY-LYHHMGRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1CCN2[C@@H]1C(=CC2)COC(=O)[C@@]([C@H](C)O)(C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501020028
Record name Echimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501020028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

520-68-3
Record name (+)-Echimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=520-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Echimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Echimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501020028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ECHIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31NEL09379
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ECHIMIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3483
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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